

# Thermodynamic Properties of 1-Phenyl-1,2-ethanediol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-1,2-ethanediol

Cat. No.: B126754

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## Introduction

**1-Phenyl-1,2-ethanediol**, also known as styrene glycol, is a vicinal diol of significant interest in various scientific fields, including pharmacology and toxicology, due to its role as a primary metabolite of styrene.<sup>[1]</sup> An understanding of its thermodynamic properties is crucial for applications in drug development, where such data can inform on the stability, solubility, and potential interactions of drug candidates. This technical guide provides a summary of the available thermodynamic and physical property data for **1-Phenyl-1,2-ethanediol**, outlines the experimental protocols for the determination of these properties, and presents relevant biochemical pathways.

While extensive experimental data on the core thermodynamic properties of **1-Phenyl-1,2-ethanediol**, such as enthalpy of formation and heat capacity, are not readily available in the public domain, this guide furnishes the known physical characteristics and details the established methodologies for their determination.

## Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Phenyl-1,2-ethanediol** compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[2]
Molecular Weight	138.16 g/mol	[2]
Appearance	White to light beige crystalline powder or flakes	[3]
Melting Point	66-68 °C	[3]
Boiling Point	272-274 °C at 760 mmHg	[3]
Solubility	Sparingly soluble in water; soluble in ethanol and acetone	[2]

## Core Thermodynamic Properties: A Note on Data Availability

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for key thermodynamic properties of **1-Phenyl-1,2-ethanediol**, including:

- Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )
- Standard Molar Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )
- Molar Heat Capacity ( $C_p$ )

The determination of these values would require specific experimental studies, the protocols for which are detailed in the following section.

## Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed to determine the core thermodynamic properties of a solid organic compound such as **1-Phenyl-1,2-ethanediol**.

## Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound is typically determined from its enthalpy of combustion ( $\Delta_c H^\circ$ ), which is measured using a bomb calorimeter.

#### Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity **1-Phenyl-1,2-ethanediol** is placed in a crucible within a high-pressure vessel (the "bomb").
- **Bomb Assembly:** The bomb is sealed and pressurized with an excess of pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of **1-Phenyl-1,2-ethanediol** is calculated from the observed temperature change and the heat capacity of the calorimeter.
- **Calculation of Enthalpy of Combustion:** The molar enthalpy of combustion is calculated from the heat released and the number of moles of the sample.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity and observing phase transitions like melting.

#### Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **1-Phenyl-1,2-ethanediol** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument's heating block.
- **Temperature Program:** The instrument is programmed to heat the sample and reference pans at a constant rate over a specified temperature range that includes the melting point of the compound.
- **Heat Flow Measurement:** The DSC instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
- **Data Analysis for Heat Capacity:** In the regions of the thermogram without phase transitions, the differential heat flow is directly proportional to the heat capacity of the sample.
- **Data Analysis for Enthalpy of Fusion:** During melting, an endothermic peak is observed in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion ( $\Delta_{\text{fus}}H$ ). The temperature at the peak maximum is taken as the melting temperature ( $T_m$ ).

## Mandatory Visualizations

### Metabolic Pathway of Styrene

**1-Phenyl-1,2-ethanediol** is a significant metabolite in the detoxification pathway of styrene. The following diagram illustrates this biochemical transformation.

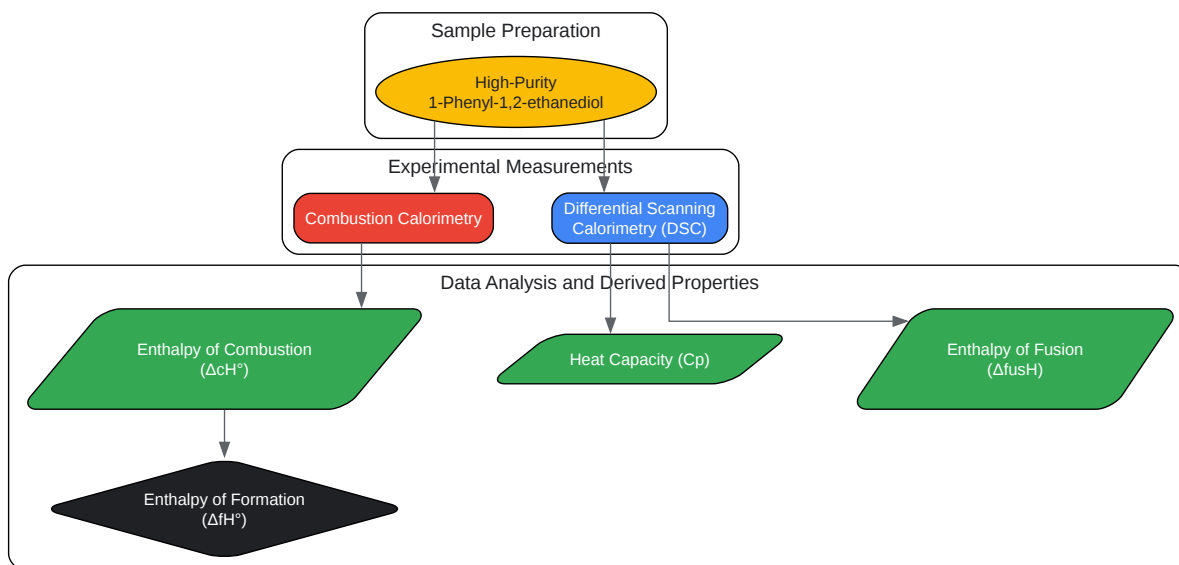


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*Styrene Metabolism to **1-Phenyl-1,2-ethanediol**.*

## Experimental Workflow for Thermodynamic Property Determination

The logical workflow for the experimental determination of the key thermodynamic properties of a solid organic compound is depicted below.



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*Workflow for Thermodynamic Property Determination.*

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## References

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